Ethyl 2-bromo-3-methylbenzoate
Overview
Description
Ethyl 2-bromo-3-methylbenzoate is a chemical compound with the molecular formula C10H11BrO2 . It has a molecular weight of 243.1 .
Molecular Structure Analysis
The molecular structure of Ethyl 2-bromo-3-methylbenzoate consists of a benzene ring substituted with a bromo group, a methyl group, and an ethyl benzoate group .Physical And Chemical Properties Analysis
Ethyl 2-bromo-3-methylbenzoate has a molecular weight of 243.1 and a density of 1.379g/cm3 .Scientific Research Applications
Environmental Fate and Behavior of Parabens
Parabens, structurally related to Ethyl 2-bromo-3-methylbenzoate through their ester linkage and aromatic ring, show significant environmental persistence. Their occurrence in water bodies, despite wastewater treatments, indicates their stable nature and continuous introduction into aquatic environments. Methylparaben and propylparaben, common paraben types, reflect the widespread use of paraben mixtures in consumer products. Their ability to form halogenated by-products, which are more stable and potentially more toxic, highlights the need for further study on these derivatives' environmental impacts (Haman et al., 2015).
Electrochemical Technology with Ionic Liquids
Research on ionic liquids, including haloaluminate room-temperature ionic liquids (RTILs), demonstrates their increasing application in electroplating and energy storage. Ethyl 2-bromo-3-methylbenzoate may find indirect relevance in such studies for its potential as a precursor or reactant in synthesizing these ionic compounds. The growing research interest in RTILs underscores the importance of understanding the properties and applications of brominated organic compounds in advanced material science (Tsuda et al., 2017).
Health Effects of Brominated Compounds
The toxicological assessment of brominated compounds, including polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), offers insight into the potential health risks associated with brominated organic compounds. While Ethyl 2-bromo-3-methylbenzoate is not directly mentioned, understanding the toxicity profiles of structurally related compounds can guide safety considerations in its handling and application in research (Birnbaum et al., 2003).
Brominated Flame Retardants
Studies on novel brominated flame retardants (NBFRs) and their occurrence in various environments, including indoor air and consumer goods, underscore the environmental presence and potential health impacts of brominated additives. Ethyl 2-bromo-3-methylbenzoate's relevance may be extrapolated in the context of its potential use or formation as a by-product in the synthesis and application of brominated flame retardants (Zuiderveen et al., 2020).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-bromo-3-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-3-13-10(12)8-6-4-5-7(2)9(8)11/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUNFGZPWZBSLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617972 | |
Record name | Ethyl 2-bromo-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-3-methylbenzoate | |
CAS RN |
155694-83-0 | |
Record name | Benzoic acid, 2-bromo-3-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155694-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-bromo-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-bromo-3-methyl-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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